Benzyl (3-bromo-5-nitrophenyl)carbamate
Overview
Description
Benzyl (3-bromo-5-nitrophenyl)carbamate is a chemical compound with the molecular formula C14H11BrN2O4 . It has a molecular weight of 351.15 and is typically found in a solid form . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Benzyl (3-bromo-5-nitrophenyl)carbamate consists of a benzyl group attached to a carbamate group, which is further attached to a 3-bromo-5-nitrophenyl group . The InChI code for this compound is 1S/C14H11BrN2O4/c15-11-6-12 (8-13 (7-11)17 (19)20)16-14 (18)21-9-10-4-2-1-3-5-10/h1-8H,9H2, (H,16,18) .Physical And Chemical Properties Analysis
Benzyl (3-bromo-5-nitrophenyl)carbamate is a beige solid . Its molecular weight is 351.15 , and its molecular formula is C14H11BrN2O4 .Scientific Research Applications
Synthesis and Properties
- Benzyl (3-bromo-5-nitrophenyl)carbamate, as a derivative of photolabile benzoins, can be synthesized via mixed p-nitrophenyl carbonate of the benzoin, mainly suitable for secondary amines. This method offers an efficient way to prepare carbamate derivatives with potential applications in organic synthesis and material sciences (Papageorgiou & Corrie, 1997).
Bioevaluation Against Root-Knot Nematode
- Carbamate derivatives, including benzyl (3-bromo-5-nitrophenyl)carbamate, have shown nematicidal activity in vitro against root-knot nematodes. The incorporation of carbamoyloxy moiety in these compounds enhances their activity, suggesting their potential as bioactive agents in agricultural applications (Kumari, Singh, & Walia, 2014).
Antimicrobial Applications
- Benzyl (3-bromo-5-nitrophenyl)carbamate can be part of the synthesis of benzofuran aryl ureas and carbamates, which have been screened for antimicrobial activities. This suggests its use in the development of new antimicrobial agents (Kumari et al., 2019).
Structural Analysis
- Studies involving the structural analysis of related compounds, such as 3,4‐Dihydro‐3‐methyl‐6‐nitro‐2H‐1,3‐benzoxazin‐2‐one, provide insights into the molecular structure and interactions of benzyl (3-bromo-5-nitrophenyl)carbamate. Such information is crucial for its application in chemical synthesis and material science (Waters & Kitson, 1996).
Nitro Group Participation in Heterocycles Formation
- The nitro group in benzyl (3-bromo-5-nitrophenyl)carbamate plays a significant role in the formation of heterocyclic compounds, which are essential in various pharmaceutical and chemical industries (Sunder & Peet, 1979).
Micellar Catalysis
- In the study of micellar catalysis, derivatives of benzyl (3-bromo-5-nitrophenyl)carbamate can be used to understand the catalytic activity of micelles on various hydrolyses. This research can inform the development of more efficient catalytic processes in organic chemistry (Broxton, Christie, & Mannas, 1988).
Safety and Hazards
This compound is not for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .
properties
IUPAC Name |
benzyl N-(3-bromo-5-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-11-6-12(8-13(7-11)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVHYVDFMBLQQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674407 | |
Record name | Benzyl (3-bromo-5-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3-bromo-5-nitrophenyl)carbamate | |
CAS RN |
1020252-75-8 | |
Record name | Phenylmethyl N-(3-bromo-5-nitrophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (3-bromo-5-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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